Product packaging for 2-Hydroxyhexadec-9-enoic acid(Cat. No.:CAS No. 80550-32-9)

2-Hydroxyhexadec-9-enoic acid

Cat. No.: B14420162
CAS No.: 80550-32-9
M. Wt: 270.41 g/mol
InChI Key: MFMJWERISIRPMN-UHFFFAOYSA-N
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Description

Contextualization within the Hydroxy Fatty Acid Class of Lipids

Hydroxy fatty acids (HFAs) are a broad category of fatty acids characterized by the presence of at least one hydroxyl group along their aliphatic chain. rsc.orgavantiresearch.com This functional group dramatically alters the physicochemical properties of the fatty acid compared to its non-hydroxylated counterparts, influencing factors like membrane fluidity and intermolecular interactions. rsc.org HFAs are integral components of cellular structures and are involved in a multitude of biological activities, including cell signaling and organismal defense. rsc.org

The position of the hydroxyl group on the fatty acid chain is a critical determinant of its biological function. rsc.org For instance, 2-hydroxy fatty acids, also known as α-hydroxy acids, are found in various biological contexts, including skin lipids and brain tissues. gerli.com They are key constituents of ceramides, which in turn are vital components of sphingolipids, a class of lipids abundant in the nervous system. gerli.com The introduction of a hydroxyl group at the C-2 position allows for hydrogen bonding with membrane proteins, highlighting the structural importance of this modification. avantiresearch.com

Significance of Monounsaturated Hydroxy Fatty Acids in Diverse Biological Systems

Monounsaturated fatty acids, characterized by a single double bond in their carbon chain, are recognized for their beneficial effects on health, such as helping to reduce bad cholesterol levels. heart.org When a hydroxyl group is also present, as in the case of monounsaturated hydroxy fatty acids, the molecule gains a new dimension of functionality. These lipids are involved in a wide array of physiological processes, from energy metabolism and lipid biosynthesis to the regulation of membrane integrity and antioxidant reactions. nih.gov

The presence of both a hydroxyl group and a double bond allows for a diverse range of chemical interactions and biological roles. For example, some monounsaturated hydroxy fatty acids have been shown to possess anti-inflammatory and antiproliferative properties. nih.gov Their ability to modulate cellular processes underscores their importance in maintaining cellular health and responding to environmental stressors.

Overview of Current Academic Research Trajectories for 2-Hydroxyhexadec-9-enoic Acid and its Analogues

Recent research has begun to shed light on the specific roles of this compound and its related compounds. For instance, a derivative, 2-hydroxyethyl-11-hydroxyhexadec-9-enoate, isolated from the cyanobacterium Leptolyngbya sp., has demonstrated antibacterial activity against shrimp pathogens. mdpi.commdpi.com Another related compound, (Z)-3R-hydroxyhexadec-9-enoic acid, has been identified as a component of orfamide N, a cyclic lipodepsipeptide that exhibits cytotoxic activity against human melanoma and ovarian cancer cells. acs.orguic.edunih.gov

The synthesis of various hydroxy fatty acid analogues is a key area of current research, enabling scientists to study the structure-activity relationships of these molecules. researchgate.netresearchgate.net For example, studies on synthetic analogues of 9-hydroxy fatty acids have revealed their potential to inhibit cancer cell growth. researchgate.net The development of sophisticated analytical techniques, such as liquid chromatography-mass spectrometry, is crucial for identifying and quantifying these low-abundance lipids in biological samples, paving the way for a deeper understanding of their roles in health and disease. nih.govnih.govacs.org

Chemical Properties of this compound

PropertyValue
CAS Number80550-32-9 chemsrc.com
Molecular FormulaC16H30O3 hmdb.ca
Molecular Weight270.41 g/mol hmdb.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O3 B14420162 2-Hydroxyhexadec-9-enoic acid CAS No. 80550-32-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80550-32-9

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

IUPAC Name

2-hydroxyhexadec-9-enoic acid

InChI

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h7-8,15,17H,2-6,9-14H2,1H3,(H,18,19)

InChI Key

MFMJWERISIRPMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCC(C(=O)O)O

Origin of Product

United States

Natural Occurrence and Isolation of 2 Hydroxyhexadec 9 Enoic Acid and Its Structural Analogues

Microbial and Algal Sources of Hydroxyhexadecenoic Acids

Microorganisms, including bacteria and cyanobacteria, are prolific producers of a vast array of secondary metabolites, among which are various forms of hydroxyhexadecenoic acids. These compounds are often components of larger, more complex molecules with specific biological activities.

Identification of (Z)-3R-Hydroxyhexadec-9-enoic Acid as a Component of Lipodepsipeptides in Bacterial Strains (e.g., Pseudomonas idahonensis)

A notable example of a hydroxyhexadecenoic acid from a bacterial source is (Z)-3R-Hydroxyhexadec-9-enoic acid. This fatty acid residue is a constituent of orfamide N, a new cyclic lipodepsipeptide discovered from a Pseudomonas idahonensis bacterium isolated from a goose feces sample. nih.govacs.orgbsky.appsciprofiles.com The structure of orfamide N, which includes ten mixed D/L-amino acids alongside the lipid tail, was determined using a combination of one- and two-dimensional nuclear magnetic resonance (NMR), electrospray ionization-mass spectrometry (ESI-MS), and ozone-induced dissociation mass spectrometry (OzID-MS). nih.govbsky.app The absolute configuration of the 3-hydroxy-hexadec-9-enoic acid moiety was established through acid hydrolysis to isolate the free fatty acid, followed by catalytic hydrogenation to saturate the double bond, and then comparison with a standard using chiral liquid chromatography–mass spectrometry (LC–MS). nih.gov The cis, or (Z), configuration of the double bond was also confirmed. nih.gov

Isolation of 2-Hydroxyethyl-11-hydroxyhexadec-9-enoate from Marine Cyanobacteria (e.g., Leptolyngbya sp. LT19)

Marine cyanobacteria are a rich source of unique secondary metabolites. nih.govmdpi.comhokudai.ac.jpresearchgate.net From the marine cyanobacterium Leptolyngbya sp. LT19, a novel antibacterial compound, 2-hydroxyethyl-11-hydroxyhexadec-9-enoate, was isolated. nih.govresearchgate.netnih.govresearchgate.net This compound was identified during a screening for antibacterial activities and has not been previously reported from microorganisms. researchgate.net It demonstrated activity against the Gram-negative shrimp pathogens Vibrio harveyi and V. parahaemolyticus. nih.govresearchgate.net The genus Leptolyngbya is known for producing a wide variety of secondary metabolites with diverse biological activities. hokudai.ac.jpresearchgate.netnih.gov

Detection of Oxygenated Derivatives of Palmitoleic Acid, including 9-Hydroxyhexadec-7E-enoic Acid, in Diatom Species (e.g., N. shiloi)

Diatoms, a major group of algae, are known to produce a variety of oxygenated fatty acid derivatives, known as oxylipins. researchgate.netmdpi.comfrontiersin.org In the benthic diatom species Nitzschia shiloi, oxygenated derivatives of palmitoleic acid have been detected, including 9-hydroxyhexadec-7E-enoic acid (9-HHME). nih.govmdpi.comunina.it These compounds are products of lipoxygenase (LOX) pathways. nih.govmdpi.comresearchgate.net The presence of 9-HHME, along with 9-ketohexadec-7E-enoic acid (9-KHME), was previously noted in other diatom species like T. rotula and S. marinoi. researchgate.netnih.gov The production of these oxylipins is often associated with the diatom's defense mechanisms against grazers. researchgate.netnih.govresearchgate.net

Eukaryotic Organismal and Natural Product Derived Sources

Hydroxyhexadecenoic acids are not limited to microbial sources and are also found as components of complex natural products from insects and as biosynthetic intermediates in various eukaryotic systems.

Presence of 6-Hydroxyhexadec-9-enoic Acid as a Constituent of Complex Natural Resins (e.g., Shellac from Kerria lacca)

Shellac is a natural resin secreted by the female lac bug, Kerria lacca. researchgate.netwikipedia.orgnih.gov It is a complex mixture of polyesters primarily composed of hydroxy aliphatic and sesquiterpene acids. researchgate.net Among the minor hydroxyaliphatic acid components of shellac is 6-hydroxyhexadec-9-enoic acid. nih.govresearchgate.netunipi.it The characterization of shellac's composition has been achieved through techniques such as electrospray ionization mass spectrometry. nih.govunipi.it Shellac's complex structure gives it unique properties, making it useful in various industries. researchgate.netwikipedia.org

Biosynthetic Intermediates like (R,Z)-8-Hydroxyhexadec-9-enoic Acid in Insect Systems (e.g., Anomala cuprea)

Insects utilize a variety of chemical signals for communication, including pheromones. The biosynthesis of certain scarab beetle pheromones involves hydroxyhexadecenoic acid intermediates. nih.govrsc.org For example, in the cupreous chafer beetle, Anomala cuprea, (R,Z)-8-hydroxyhexadec-9-enoic acid is a key intermediate in the biosynthesis of the sex pheromone buibuilactone. rsc.orgresearchgate.net The biosynthesis starts with fatty acids like palmitic acid, which undergoes desaturation and then a stereospecific 8-hydroxylation to form the intermediate. nih.govrsc.orgucr.edu This pathway highlights the specific enzymatic machinery that has evolved in insects to produce unique signaling molecules. ucr.eduoup.com

Compound NameSource Organism/ProductClass of Organism/ProductReference
(Z)-3R-Hydroxyhexadec-9-enoic acidPseudomonas idahonensisBacterium nih.govacs.orgbsky.appsciprofiles.com
2-Hydroxyethyl-11-hydroxyhexadec-9-enoateLeptolyngbya sp. LT19Marine Cyanobacterium nih.govresearchgate.netnih.govresearchgate.net
9-Hydroxyhexadec-7E-enoic acidNitzschia shiloiDiatom nih.govmdpi.comunina.it
6-Hydroxyhexadec-9-enoic acidShellac (Kerria lacca)Natural Resin (Insect secretion) nih.govresearchgate.netunipi.it
(R,Z)-8-Hydroxyhexadec-9-enoic acidAnomala cupreaInsect rsc.orgresearchgate.net

Considerations of Stereoisomeric and Positional Isomer Diversity in Natural Occurrences

The structural identity of a fatty acid is not limited to its carbon chain length and the presence of functional groups; it is also defined by their specific arrangement in three-dimensional space and their location along the carbon chain. For 2-Hydroxyhexadec-9-enoic acid and its related analogues, this structural variation, known as isomerism, is a critical aspect of their natural diversity. This diversity manifests primarily as positional isomerism, which concerns the location of the hydroxyl group and the double bond, and stereoisomerism, which relates to the spatial orientation of atoms around a chiral center and the geometry of the double bond. nih.govresearchgate.net The specific configuration of these isomers is often crucial for their biological function and activity. acs.orgacs.org

Research into naturally occurring hydroxy fatty acids (HFAs) reveals a wide array of isomers, highlighting that the structures found in nature are often highly specific. acs.orgacs.org This specificity underscores the enzymatic precision involved in their biosynthesis. The determination of the absolute configuration of these molecules has traditionally relied on complex analytical techniques, but modern methods allow for more efficient analysis of these structurally diverse compounds directly from their natural sources. acs.orgacs.org

Positional and Stereoisomeric Variations

The hexadecenoic acid backbone allows for significant isomeric diversity. The hydroxyl group is not exclusively found at the C-2 (alpha) position, and the double bond is not always located at C-9. Furthermore, both the chiral center created by the hydroxyl group (R or S configuration) and the geometry of the double bond (Z/cis or E/trans configuration) contribute to the vast number of potential isomers.

Detailed research findings have identified several specific positional and stereoisomers of hydroxyhexadecenoic acid in various organisms:

A notable analogue, (Z)-3R-hydroxyhexadec-9-enoic acid , has been identified as the lipid tail component of the cyclic lipodepsipeptide, orfamide N. nih.govacs.org This compound was isolated from the bacterium Pseudomonas idahonensis, which was originally sourced from goose feces. nih.govacs.org The structure was elucidated using a combination of mass spectrometry and NMR, with the absolute configuration being confirmed through chiral high-performance liquid chromatography (HPLC) analysis. nih.gov This isomer differs from the parent compound in both the position of the hydroxyl group (C-3 instead of C-2) and its defined stereochemistry (R-configuration at C-3 and Z-configuration for the double bond). nih.govacs.org

From marine sources, 7(E)-9S-hydroxy-hexadec-7-enoic acid was isolated from a marine benthic cyanobacterial mat and has also been previously identified in the marine diatom Thalassiosira rotula. mdpi.com This compound is a positional isomer where the double bond is at C-7 and the hydroxyl group is at C-9. Its stereochemistry is precisely defined as having an E-geometry for the double bond and an S-configuration at the hydroxyl-bearing carbon. mdpi.com

In the insect world, (R,Z)-8-hydroxyhexadec-9-enoic acid serves as a biosynthetic intermediate for a pheromone in scarab beetles of the genus Anomala. rsc.org This compound is formed via the allylic oxidation of (Z)-9-hexadecenoic acid. rsc.org It represents another positional isomer (hydroxyl at C-8) with specific stereochemistry (R-configuration at C-8 and Z-configuration at C-9). rsc.org

Another positional isomer, 6-hydroxyhexadec-9-enoic acid , has been noted as a specialized fatty acid in various biological systems. vulcanchem.com

The following table summarizes the documented natural diversity of these related C16 hydroxy-unsaturated fatty acids.

Compound NameIsomer TypeSpecific ConfigurationNatural SourceReference
3-Hydroxyhexadec-9-enoic acidPositional, Stereoisomer(3R, 9Z)Bacterium (Pseudomonas idahonensis) nih.govacs.org
6-Hydroxyhexadec-9-enoic acidPositionalNot SpecifiedGeneral biological systems vulcanchem.com
7-Hydroxyhexadec-7-enoic acidPositional, Stereoisomer(9S, 7E)Marine cyanobacteria, Marine diatom (Thalassiosira rotula) mdpi.com
8-Hydroxyhexadec-9-enoic acidPositional, Stereoisomer(8R, 9Z)Scarab beetle (Anomala genus, as intermediate) rsc.org

This natural diversity extends to other chain lengths as well. For instance, in the fungus Fusarium graminearum, 2-hydroxy fatty acids incorporated into glucosylceramides were found to be in the (R)-configuration, with the double bond at the C-3 position (Δ3), highlighting another layer of positional and stereochemical variation. nih.gov Similarly, C18 analogues such as (E)-11-hydroxy-octadeca-12-enoic acid have been isolated from marine green algae. mdpi.com This broad distribution of isomers across different biological kingdoms underscores the varied and specific roles these molecules play in nature.

Asymmetric Synthesis and Derivatization Strategies for 2 Hydroxyhexadec 9 Enoic Acid and Analogues

Organocatalytic and Stereoselective Synthetic Methodologies for Hydroxy Fatty Acids

The precise control of stereochemistry is crucial in the synthesis of biologically active molecules. Organocatalysis has emerged as a powerful tool for establishing chirality in hydroxy fatty acids, often involving the creation of key chiral intermediates.

Utilization of Chiral Epoxide Intermediates in Stereospecific Hydroxy Fatty Acid Synthesis

A cornerstone of asymmetric hydroxy fatty acid synthesis is the use of chiral epoxide intermediates. mdpi.comresearchgate.net These three-membered rings, containing a stereocenter, serve as versatile handles for introducing the hydroxyl group with a specific spatial orientation. A common and effective strategy involves the enantioselective organocatalytic synthesis of terminal epoxides from long-chain aldehydes. mdpi.comnih.gov For instance, MacMillan's imidazolidinone organocatalysts are employed to facilitate the formation of chiral terminal epoxides with high enantiomeric purity. mdpi.comresearchgate.net

The synthesis of (S,Z)-7-hydroxyhexadec-9-enoic acid, a regioisomer of the title compound, exemplifies this approach. researchgate.net The process begins with an organocatalytic protocol to create a chiral terminal (S)-epoxide, which establishes the stereocenter for the hydroxyl group. researchgate.net This methodology is not limited to a single regioisomer and has been adapted for the synthesis of various hydroxy fatty acids by carefully selecting the starting materials. mdpi.comnih.gov The general procedure for synthesizing these chiral epoxides often involves the use of a chiral catalyst, such as (2S,5R)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate (B77799) for an (S)-epoxide, in the presence of a chlorinating agent. mdpi.comnih.gov The resulting chiral epoxide is then ready for subsequent chain elongation steps. mdpi.comresearchgate.net

Application of Alkynylation and Grignard Reagents in Chain Elongation

With the chiral center established via the epoxide, the next critical step is the construction of the full carbon skeleton of the fatty acid. This is frequently achieved through the ring-opening of the chiral epoxide by carbon nucleophiles, such as those derived from alkynylation reactions or Grignard reagents. mdpi.comnih.govwikipedia.org

Alkynylation involves the addition of a terminal alkyne to a carbonyl group, but in this context, it refers to the use of an acetylide to open the epoxide ring, thereby adding a carbon chain with a triple bond. wikipedia.org This triple bond can be later hydrogenated to a cis-double bond, as seen in the synthesis of unsaturated hydroxy fatty acids. mdpi.comnih.gov For example, the synthesis of (S,Z)-7-hydroxyhexadec-9-enoic acid involves the opening of a chiral epoxide with an appropriate alkynyl cuprate, followed by steps to form the carboxylic acid. researchgate.netmdpi.com

Alternatively, Grignard reagents (organomagnesium compounds) are widely used to open the epoxide ring. researchgate.netharvard.edu This reaction, often catalyzed by copper salts, allows for the introduction of various alkyl or alkenyl groups. researchgate.netresearchgate.net The choice of the Grignard reagent is critical as it determines a significant portion of the fatty acid's carbon chain. researchgate.net For instance, the synthesis of various hydroxy fatty acids has been accomplished by the ring opening of chiral terminal epoxides with different Grignard reagents, leading to a library of regioisomers. mdpi.comnih.gov

Chemical Modification and Functionalization of the Unsaturated Hydroxy Fatty Acid Core

Once the core structure of the unsaturated hydroxy fatty acid is synthesized, further chemical modifications can be performed to explore structure-activity relationships or to create derivatives with altered properties. These modifications can target the double bond or the carboxylic acid functionality.

Acid-Catalyzed Addition Reactions to the Double Bond

The carbon-carbon double bond in the fatty acid chain is a site ripe for chemical modification. aocs.org Acid-catalyzed addition reactions can be employed to introduce new functional groups across this double bond. aocs.orgchimia.ch While a wide array of electrophilic additions are possible, these reactions must be chosen carefully to avoid unwanted side reactions at the hydroxyl or carboxyl groups. Lewis acid-induced additions are a notable example, although they can be complicated by the need for an excess of the Lewis acid due to complexation with the carbonyl group of the fatty acid. aocs.org Photocatalytic systems, such as those using CuO/TiO2, have also been explored for simultaneous esterification and addition reactions on unsaturated fatty acids, offering a novel approach to functionalization. bcrec.id

Synthesis of Amido Derivatives and their Characterization

The carboxylic acid group of the hydroxy fatty acid provides another handle for chemical modification, most commonly through the formation of amides. rsc.orgscispace.comrsc.org The synthesis of amido derivatives is a well-established method to alter the polarity and biological interactions of the parent molecule. rsc.orgmdpi.com This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with an amine. mdpi.com A variety of amines can be used, from simple alkylamines to amino acids, leading to a diverse range of amido derivatives. rsc.orgrsc.orgmdpi.com

The characterization of these newly synthesized amides involves a suite of spectroscopic techniques. scispace.commdpi.com Fourier-transform infrared (FTIR) spectroscopy is used to confirm the presence of the amide bond, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information about the entire molecule. scispace.commdpi.com Mass spectrometry is employed to confirm the molecular weight of the derivative. mdpi.com For instance, in the characterization of N-hydroxy-N-methyl fattyamide, these techniques were crucial in confirming its structure. scispace.com

Designed Synthesis of Specific Stereoisomers and Regioisomers for Structure-Activity Relationship Investigations

A primary driver for the complex synthesis of molecules like 2-hydroxyhexadec-9-enoic acid is the need to understand how its specific three-dimensional structure and the position of its functional groups affect its biological activity. researchgate.netmdpi.com By systematically synthesizing different stereoisomers (molecules with the same connectivity but different spatial arrangements) and regioisomers (molecules with the same functional groups at different positions), researchers can conduct detailed structure-activity relationship (SAR) studies. researchgate.netmdpi.commdpi.com

Molecular and Cellular Biological Roles of 2 Hydroxyhexadec 9 Enoic Acid and Its Analogues

Interactions with Cellular Systems and Biological Activity In Vitro

Certain analogues of 2-hydroxyhexadec-9-enoic acid have demonstrated notable cytotoxic effects against cancer cell lines. For instance, Orfamide N, a cyclic lipodepsipeptide containing a (Z)-3R-hydroxyhexadec-9-enoic acid residue, has been shown to be cytotoxic against human melanoma (MDA-MB-435) and human ovarian cancer (OVCAR3) cells. acs.orgnih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 11.06 µM for human melanoma cells and 10.50 µM for human ovarian cancer cells. acs.orgnih.gov

Other related hydroxy fatty acids have also been investigated for their antiproliferative activities. For example, 9-hydroxystearic acid has been shown to inhibit cell growth in human colon cancer. researchgate.netmdpi.com Similarly, regio-isomers of saturated hydroxy fatty acids with the hydroxyl group at the 7- and 9-positions have exhibited growth inhibitory activities against various human cancer cell lines, including A549 (lung carcinoma), Caco-2 (colorectal adenocarcinoma), and SF268 (glioblastoma). researchgate.net

CompoundCancer Cell LineActivityIC50 Value
Orfamide N ((Z)-3R-hydroxyhexadec-9-enoic acid residue)Human Melanoma (MDA-MB-435)Cytotoxic11.06 µM acs.orgnih.gov
Orfamide N ((Z)-3R-hydroxyhexadec-9-enoic acid residue)Human Ovarian Cancer (OVCAR3)Cytotoxic10.50 µM acs.orgnih.gov
9-Hydroxystearic acidHuman Colon CancerInhibits cell growthNot specified
7- and 9-hydroxystearic acidsA549 (Lung Carcinoma)Growth inhibitoryNot specified
7- and 9-hydroxystearic acidsCaco-2 (Colorectal Adenocarcinoma)Growth inhibitoryNot specified
7- and 9-hydroxystearic acidsSF268 (Glioblastoma)Growth inhibitoryNot specified

Analogues of this compound have been found to modulate cellular apoptotic pathways. Specifically, 7- and 9-hydroxystearic acids have demonstrated the ability to suppress β-cell apoptosis induced by proinflammatory cytokines. researchgate.net This finding suggests a potential role for these naturally occurring saturated hydroxy fatty acids in protecting against autoimmune diseases like type 1 diabetes. Among the synthesized regio-isomers, 7-(R)-hydroxystearic acid showed the highest potency in both inhibiting cell growth and suppressing β-cell death. researchgate.net

Antimicrobial Activities Exhibited by Hydroxyhexadecenoic Acid Derivatives

Derivatives of hydroxyhexadecenoic acid have shown antimicrobial properties against a range of pathogenic bacteria. An ester derivative, 2-hydroxyethyl-11-hydroxyhexadec-9-enoate, isolated from the marine cyanobacterium Leptolyngbya sp. LT19, exhibited weak antibacterial activity against the Gram-negative pathogens Vibrio harveyi and Vibrio parahaemolyticus. rsc.orgmdpi.com The minimal inhibitory concentrations (MICs) for this compound were reported to be between 250–1000 µg/mL for V. harveyi and 350–1000 µg/mL for V. parahaemolyticus. mdpi.commdpi.com

While direct studies on this compound's effect on Staphylococcus aureus are limited, other fatty acids and their derivatives have been extensively studied for their activity against this Gram-positive bacterium. researchgate.netfrontiersin.org For instance, lauric acid, linoleic acid, and myristic acid have been reported to act synergistically with antibiotics to enhance their antibacterial efficacy against S. aureus. frontiersin.org

Compound/DerivativeTarget BacteriaActivityMIC
2-hydroxyethyl-11-hydroxyhexadec-9-enoateVibrio harveyi (Gram-negative)Weak antibacterial250–1000 µg/mL mdpi.commdpi.com
2-hydroxyethyl-11-hydroxyhexadec-9-enoateVibrio parahaemolyticus (Gram-negative)Weak antibacterial350–1000 µg/mL mdpi.commdpi.com

One of the proposed mechanisms for the antimicrobial action of fatty acid derivatives is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including the expression of virulence factors and biofilm formation. jmbfs.orgsciopen.com By disrupting QS, these compounds can attenuate the pathogenicity of bacteria without necessarily killing them, which may reduce the selective pressure for developing resistance.

Marine cyanobacterial-derived fatty acids have been investigated as potential QS and biofilm inhibitors against pathogenic bacteria. mdpi.com For example, n-Hexadecanoic acid, produced by the marine epibiotic bacterium Pseudomonas stutzeri SJ4, has been shown to possess quorum sensing inhibitory activity. jmbfs.org It significantly inhibited the production of virulence factors such as pyocyanin (B1662382) pigment, rhamnolipids, and extracellular polysaccharides in Pseudomonas aeruginosa PAO1, and also reduced swimming and swarming motility and biofilm formation. jmbfs.org While not this compound itself, this demonstrates that related fatty acids can act as quorum sensing inhibitors.

Roles in Inter-Species Chemical Communication and Ecological Interactions (e.g., Pheromonal Activity of related compounds)

Hydroxy fatty acids and their derivatives play a significant role in chemical communication between different species. nih.gov For instance, certain unsaturated aliphatic γ-lactones, which can be derived from hydroxy fatty acids, are used as pheromones by scarab beetles. rsc.org The biosynthesis of buibuilactone, a sex pheromone component for various Anomala scarab beetles, involves (R,Z)-8-hydroxyhexadec-9-enoic acid as a key intermediate. rsc.orgresearchgate.net This intermediate is formed through the allylic oxidation of (Z)-9-hexadecenoic acid. rsc.orgresearchgate.net

Furthermore, 3-hydroxy fatty acids have been implicated in the interactions between the pathogenic yeast Cryptococcus neoformans and amoebae. frontiersin.org These fatty acids appear to protect the yeast cells by potentially suppressing their internalization by amoebae, suggesting an anti-phagocytic activity. frontiersin.org This highlights the diverse ecological roles that hydroxy fatty acids can play in mediating interactions between different organisms.

Impact on Inflammatory Pathways and Related Cellular Responses (e.g., Targeting Keap1/Nrf2 Pathway, Anti-inflammatory Effects)

The investigation into the biological activities of this compound and its structural analogues has revealed potential impacts on inflammatory pathways. While direct evidence for this compound is still emerging, studies on closely related hydroxy fatty acids and their derivatives have shed light on their anti-inflammatory potential, particularly through the modulation of the Keap1/Nrf2 pathway.

The Kelch ECH-associated protein 1 (Keap1)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. nih.govnih.gov Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, facilitating its degradation. nih.gov However, in the presence of electrophiles or reactive oxygen species, specific cysteine residues on Keap1 are modified, leading to the release of Nrf2. nih.govnih.gov Nrf2 then translocates to the nucleus, where it activates the expression of a suite of cytoprotective genes that can suppress inflammation. nih.govmdpi.com This pathway is considered a promising therapeutic target for managing diseases driven by inflammation and oxidative stress. nih.gov

Research into marine cyanobacterial fatty acids has identified compounds that can modulate this pathway. For instance, the monounsaturated fatty acid 7(E)-9-keto-hexadec-7-enoic acid, an analogue of this compound, was found to be a significant activator of the Nrf2 pathway. nih.govresearchgate.net This compound contains an α,β-unsaturated carbonyl system, a key structural motif required for activating the Keap1/Nrf2–antioxidant response element (ARE) pathway. nih.govresearchgate.net In lipopolysaccharide (LPS)-activated mouse macrophage RAW264.7 cells, a model for inflammation, this keto-analogue demonstrated anti-inflammatory effects by inducing the Nrf2 target gene Nqo1 and suppressing the transcript levels of inducible nitric oxide synthase (iNos), which resulted in reduced nitric oxide (NO) production. nih.govresearchgate.net

In contrast, its structurally related analogue, 7(E)-9S-hydroxy-hexadec-7-enoic acid, was found to be inactive in inducing Nrf2 activity. nih.govresearchgate.net This highlights the critical role of specific functional groups in mediating the anti-inflammatory response via the Keap1/Nrf2 pathway.

Other marine-derived fatty acids, such as honaucin A, also exert their anti-inflammatory effects by targeting the Keap1/Nrf2 pathway. Mechanistic studies have shown that honaucin A interacts with cysteine residues on Keap1, leading to Nrf2 activation and a subsequent anti-inflammatory response. mdpi.com The study of such compounds provides a framework for understanding how fatty acids like this compound might interact with and modulate inflammatory signaling cascades.

Investigation of Structure-Activity Relationships Governing Hydroxy Fatty Acid Bioactivity

The biological activity of hydroxy fatty acids is intrinsically linked to their chemical structure. Investigations into structure-activity relationships (SAR) are crucial for understanding the molecular basis of their effects and for the development of potentially therapeutic compounds. researchgate.net

A compelling example of SAR is seen in the study of 7(E)-9-keto-hexadec-7-enoic acid and its hydroxy analogue, 7(E)-9S-hydroxy-hexadec-7-enoic acid. nih.govresearchgate.net Both are C16 fatty acids with a double bond at position 7. However, the compound with a keto group at position 9, which forms an α,β-unsaturated carbonyl moiety, significantly activates the Nrf2 pathway and exhibits anti-inflammatory properties. nih.govresearchgate.netmdpi.com The corresponding hydroxy analogue at the same position is inactive in this assay. nih.govresearchgate.net This demonstrates that the ketone functionality is essential for this specific biological activity, likely due to its electrophilic nature which allows it to react with the cysteine sensors of Keap1.

The position of the hydroxyl group along the fatty acid chain is another critical determinant of bioactivity. 2-hydroxy fatty acids (2-HFAs) and 3-hydroxy fatty acids (3-HFAs) are involved in distinct biological processes; 2-HFAs are components of sphingolipids, while 3-HFAs are intermediates in mitochondrial fatty acid β-oxidation and are components of inflammatory lipopolysaccharides. mdpi.com Synthetic studies creating various regioisomers of hydroxy fatty acids are essential to expand the knowledge of their bioactivities and to complete SAR studies. mdpi.com

Furthermore, research on other complex fatty acids isolated from marine organisms, such as honaucin A and its analogues, has shown that each functional group can be critical for their anti-inflammatory and other biological activities. mdpi.com The synthesis of various analogues, including modifications to the alkyl side chain, has been employed to probe these relationships. For example, adjusting the n-nonyl alkyl side chain of malyngolide (B1214769) analogues was shown to alter their minimum inhibitory concentrations against MRSA. mdpi.com The creation of libraries of fatty acid esters of hydroxy fatty acids (FAHFAs) through methods like photochemical hydroacylation is a strategic approach to enable future, more extensive SAR studies. mdpi.com

These studies collectively underscore the importance of specific structural features—such as the type and position of oxygen-containing functional groups, the geometry of double bonds, and the length of the alkyl chain—in dictating the biological effects of hydroxy fatty acids.

Data Tables

Table 1: Activity of this compound Analogues on the Keap1/Nrf2 Pathway

Compound NameStructure HighlightsKeap1/Nrf2 Pathway ActivationAnti-inflammatory EffectsReference
7(E)-9-keto-hexadec-7-enoic acidC16, keto group at C-9, double bond at C-7 (α,β-unsaturated system)Significant activationSuppresses iNos, reduces NO nih.govresearchgate.net
7(E)-9S-hydroxy-hexadec-7-enoic acidC16, hydroxyl group at C-9, double bond at C-7InactiveNot reported nih.govresearchgate.net
Honaucin AComplex fatty acid derivativeActivates via Keap1 cysteine modificationPotent anti-inflammatory mdpi.com

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Hydroxyhexadec 9 Enoic Acid

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental in determining the structural framework of 2-Hydroxyhexadec-9-enoic acid. These techniques probe the interactions of molecules with electromagnetic radiation, revealing information about the chemical environment of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework. The analysis of a structurally similar compound, the (Z)-3R-hydroxyhexadec-9-enoic acid residue within the lipodepsipeptide orfamide N, offers significant insights into the expected NMR data. uic.eduacs.orgsciprofiles.combsky.appnih.gov

One-dimensional (1D) NMR, specifically ¹H NMR, reveals the chemical shifts and coupling constants of protons within the molecule. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the methine proton at the C-2 position (adjacent to the hydroxyl group), the olefinic protons of the double bond at C-9 and C-10, and the various methylene (B1212753) protons along the aliphatic chain. acs.org The protons of the terminal methyl group would appear as a triplet at the upfield end of the spectrum.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of the entire fatty acid chain, from the terminal methyl group to the protons near the carboxylic acid.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of carbon signals based on their corresponding proton signals. acs.org For instance, the olefinic proton signals around δH 5.35 would correlate to the olefinic carbon signals near δC 130. acs.org

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. It is vital for connecting structural fragments. For example, HMBC would show correlations from the olefinic protons to the adjacent allylic carbons, confirming the placement of the double bond. mdpi.com

The combination of these NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the identity of this compound. acs.orgsciprofiles.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data from structurally similar compounds acs.orgmdpi.com)

Position Predicted ¹H Chemical Shift (δH, ppm) Predicted ¹³C Chemical Shift (δC, ppm) Key Correlations (COSY, HMBC)
1 (COOH) ~12.0 (s) ~175-179 HMBC to H-2, H-3
2 (CH-OH) ~4.1-4.3 (m) ~70-72 COSY with H-3
3 (CH₂) ~1.6-1.8 (m) ~34-36 COSY with H-2, H-4
8 (CH₂) ~2.0-2.1 (m) ~27-28 COSY with H-7; HMBC to C-9, C-10
9 (=CH) ~5.3-5.4 (m) ~129-131 COSY with H-8, H-10
10 (=CH) ~5.3-5.4 (m) ~129-131 COSY with H-9, H-11
11 (CH₂) ~2.0-2.1 (m) ~27-28 COSY with H-10, H-12

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum would display several characteristic absorption bands confirming its key structural features.

O-H Stretch (Hydroxyl and Carboxylic Acid): A very broad absorption band would be expected in the region of 2500-3500 cm⁻¹. This broadness is due to the hydrogen bonding of both the hydroxyl group at C-2 and the carboxylic acid group.

C-H Stretches (Aliphatic and Alkene): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the methylene and methyl groups in the aliphatic chain. pharmainfo.in A distinct, weaker peak just above 3000 cm⁻¹ would indicate the C-H stretching of the alkene protons (=C-H).

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ is a definitive indicator of the carbonyl group of the carboxylic acid. pharmainfo.in

C=C Stretch (Alkene): A medium to weak absorption band around 1640-1660 cm⁻¹ would confirm the presence of the carbon-carbon double bond. pharmainfo.in

C-O Stretch (Hydroxyl): A distinct absorption in the 1050-1150 cm⁻¹ region would correspond to the stretching vibration of the C-O bond of the secondary alcohol.

The presence of all these bands in the IR spectrum provides strong evidence for the proposed structure of this compound.

Mass Spectrometry (MS) Applications in Characterization, Purity Assessment, and Isomer Differentiation

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight, assess the purity, and deduce the structure of compounds like this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like hydroxy fatty acids without significant fragmentation. sciprofiles.com When coupled with a mass spectrometer, ESI-MS is highly effective for determining the molecular weight of this compound.

In negative ion mode, the compound is readily deprotonated at the carboxylic acid group, yielding a prominent [M-H]⁻ ion. For this compound (C₁₆H₃₀O₃), the expected molecular weight is 270.2195 Da. Therefore, high-resolution ESI-MS would detect an ion with an m/z value very close to 269.2122. mdpi.com This accurate mass measurement is crucial for confirming the elemental composition and serves as a primary check for the compound's identity and purity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Assignment

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (e.g., the [M-H]⁻ ion) and analyzing the resulting product ions. nih.govacs.org The fragmentation pattern is characteristic of the molecule's structure and can help differentiate isomers.

In a typical MS/MS experiment involving a hydroxy fatty acid, collision-induced dissociation (CID) would lead to characteristic cleavages. For this compound, fragmentation would likely occur adjacent to the hydroxyl group and at the double bond, although the latter is often not specific enough to pinpoint the location without specialized techniques. researchgate.netrsc.org The fragmentation of the carboxylate group (loss of H₂O or CO₂) is also commonly observed. Analyzing these fragmentation pathways helps to confirm the presence and general location of the hydroxyl group. mdpi.com

Ozone-Induced Dissociation Mass Spectrometry (OzID-MS) for Double Bond Localization

While conventional MS/MS struggles to unambiguously determine the location of double bonds in unsaturated fatty acids, Ozone-Induced Dissociation (OzID-MS) is a powerful technique specifically designed for this purpose. researchgate.netchemistryviews.org This method involves introducing ozone into the mass spectrometer, where it reacts selectively with the carbon-carbon double bond of the mass-selected precursor ion. uow.edu.au

The ozonolysis reaction cleaves the double bond, generating two diagnostic aldehyde-containing fragment ions. For this compound, the reaction at the C-9 double bond would produce two specific product ions:

An aldehyde at the C-9 position, corresponding to the carboxyl-containing fragment.

An aldehyde at the C-10 position, corresponding to the terminal alkyl fragment.

In a study on the closely related (Z)-3R-hydroxyhexadec-9-enoic acid moiety, OzID-MS analysis of the parent molecule resulted in a neutral loss of 82 Da, which corresponded to the cleavage at the C-9/C-10 double bond and loss of the resulting heptanal (B48729) fragment. nih.gov This specific cleavage pattern provides unequivocal evidence for the double bond's location at the C-9 position, a feat not easily achieved by other MS/MS or spectroscopic methods. nih.govuow.edu.au This makes OzID-MS an essential tool for differentiating positional isomers of unsaturated hydroxy fatty acids. chemistryviews.org

Table 2: Summary of Compound Names

Compound Name
This compound
(Z)-3R-hydroxyhexadec-9-enoic acid
Orfamide N
(Z)-N-(3-hydroxyhexadec-9-enoyl)phenylalanine

Chromatographic Separations for Isolation, Purification, and Purity Assessment

The isolation and characterization of this compound from complex biological or synthetic mixtures rely heavily on advanced chromatographic techniques. These methods are essential for separating the target compound from other structurally similar lipids, purifying it to a high degree, and assessing its final purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of hydroxy fatty acids, including this compound. Typically, reversed-phase HPLC (RP-HPLC) is employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol.

In research, preparative HPLC is instrumental in isolating specific lipoamino acids and their constituent fatty acid moieties from crude extracts. For instance, fractions from an initial separation can be subjected to preparative HPLC using a water-acetonitrile gradient to yield pure compounds. mdpi.com The purity and identity of the isolated fractions are then confirmed using analytical HPLC in conjunction with other methods.

HPLC is also crucial for assessing the enantiomeric purity of synthetically prepared hydroxy fatty acids. Following an asymmetric synthesis, HPLC analysis can determine the enantiomeric excess (ee), which is a measure of the stereochemical purity of the product. nih.gov For example, after synthesizing chiral epoxides as precursors to unsaturated hydroxy fatty acids, HPLC analysis was used to confirm high enantiomeric excesses, often in the range of 90-93% ee. nih.gov

Table 1: Illustrative HPLC Parameters for Related Hydroxy Fatty Acid Analysis

ParameterValue/DescriptionSource
Column C18 silica (B1680970) gel mdpi.com
Mobile Phase Water (H₂O) and Acetonitrile (ACN) gradient mdpi.com
Detection UV or Mass Spectrometry (MS) mdpi.com
Application Isolation and purification of lipoamino acids and their fatty acid components. mdpi.com
Purity Assessment Determination of enantiomeric excess (ee) post-synthesis. nih.gov

Chiral Chromatography (e.g., Chiral LC-MS) for Stereochemical Assignment

Determining the absolute configuration of the stereocenter (at the C-2 position) and the geometry of the double bond (at the C-9 position) is critical for understanding the biological function of this compound. Chiral chromatography is the definitive method for this purpose.

A key application is seen in the structural elucidation of natural products containing this fatty acid. In the characterization of orfamide N, a cyclic lipodepsipeptide, the absolute configuration of its (Z)-3R-hydroxyhexadec-9-enoic acid residue was determined using chiral High-Performance Liquid Chromatography (HPLC) analysis. uic.eduacs.org This process typically involves hydrolyzing the larger molecule to release the fatty acid, which may then be chemically modified (e.g., reduced) before analysis on a chiral column. uic.eduacs.org The retention time of the analyte is compared against that of authentic stereochemical standards. The coupling of chiral HPLC with mass spectrometry (Chiral LC-MS) provides both separation of stereoisomers and their unambiguous identification. acs.orgrsc.org

The (Z) or cis-configuration of the double bond is often inferred from Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing coupling constants and the chemical shifts of allylic carbons. uic.edu However, chiral chromatography remains indispensable for assigning the configuration of the hydroxyl group.

Integrated Analytical Platforms for Complex Mixture Analysis (e.g., LC-MS, HPLC-ESI-Q-ToF)

For the comprehensive analysis of this compound within complex biological matrices, integrated platforms that couple liquid chromatography with mass spectrometry are essential. researchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and, more specifically, High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI-Q-ToF), offer the high sensitivity and specificity required for this work. researchgate.netnih.gov

These platforms enable the detection and quantification of hydroxy fatty acids even at low concentrations in biological samples. mdpi.com The initial HPLC stage separates the components of the mixture based on their physicochemical properties. The separated molecules then enter the mass spectrometer, where they are ionized (commonly via ESI) and their mass-to-charge ratio (m/z) is measured with high accuracy by a ToF analyzer. nih.gov

A study on shellac resin characterization using HPLC-ESI-Q-ToF highlights the power of this approach for analyzing hydroxy fatty acids. nih.govresearchgate.net Although the study focused on isomers like 16-hydroxyhexadec-9-enoic acid, the methodology is directly applicable. High-resolution mass measurements allow for the determination of the elemental composition of the detected ions, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns, enabling differentiation between isomers. nih.gov For instance, MS/MS spectra can reveal details about ester linkages and the positions of functional groups. nih.gov

Table 2: Example Data from HPLC-ESI-Q-ToF Analysis of a Related Hydroxyalkenoic Acid

Compound NameRetention Time (min)Experimental m/z [M-H]⁻Calculated m/z [M-H]⁻FormulaMajor MS/MS Fragments (m/z)Source
16-hydroxyhexadec-9-enoic acid8.08269.2120269.2122C₁₆H₂₉O₃251, 223, 155, 141, 127, 113 nih.gov

This integrated approach provides a powerful and robust analytical methodology for identifying and quantifying specific hydroxy fatty acids like this compound in various biomedical and biological contexts, facilitating a deeper understanding of their physiological and pathological roles. researchgate.net

Research Applications and Biotechnological Potential of 2 Hydroxyhexadec 9 Enoic Acid Analogues

Exploration as Biochemical Research Probes in Lipid Metabolism and Signaling Pathways

Analogues of 2-hydroxyhexadec-9-enoic acid and other 2-hydroxy fatty acids (2-OH-FAs) are valuable tools for dissecting the complexities of lipid metabolism and cellular signaling. These molecules can act as probes to investigate the roles of 2-OH-FAs in various biological processes. For instance, the synthetic derivative of oleic acid, 2-hydroxyoleic acid (OHOA), has been instrumental in demonstrating that 2-hydroxylated fatty acids can modulate membrane biophysical properties, leading to altered protein recruitment and activation, which in turn affects cellular signaling. nih.gov

Studies using OHOA have shown its ability to stimulate multiple signaling pathways. It can induce the release of intracellular calcium and activate the PI3K pathway more potently than its non-hydroxylated counterpart, oleic acid. nih.gov Furthermore, OHOA activates MAP kinases such as ERK/MAPK1, p38/MAPK14, and JNK/MAPK8, highlighting the significant impact of the 2-hydroxyl group on cellular signaling cascades. nih.gov The differential effects of 2-OH-FA enantiomers have also been a subject of investigation. For example, the (R)-enantiomer of 2-hydroxy palmitic acid was able to reverse the effects of FA2H knockdown in adipocytes, while the (S)-enantiomer could not. nih.gov This specificity underscores the potential of using stereospecific analogues to probe distinct biological functions. nih.gov

The incorporation of 2-OH-FAs into sphingolipids is a key area of research. nih.govcapes.gov.br These modified sphingolipids are crucial components of plasma membrane lipid rafts, which are platforms for numerous signaling and trafficking events. nih.gov Analogues of 2-hydroxy fatty acids can be used to study the synthesis and function of these specialized lipids. For example, they can help in understanding the role of fatty acid 2-hydroxylase (FA2H), the enzyme responsible for their production, in health and disease. nih.govresearchgate.net Deficiencies in FA2H are linked to neurodegenerative diseases, making synthetic 2-OH-FA analogues important for studying disease mechanisms and potentially for developing therapeutic strategies. nih.govresearchgate.net

Table 1: Selected 2-Hydroxy Fatty Acid Analogues and their Studied Effects in Signaling

CompoundStudied EffectCell Type/Model SystemReference
2-Hydroxyoleic acid (OHOA)Activation of PI3K, ERK, p38, JNK pathwaysVarious cancer cell lines nih.gov
(R)-2-Hydroxy palmitic acidReversal of FA2H knockdown effects on glucose uptake and lipogenesisAdipocytes nih.gov
(S)-2-Hydroxy palmitic acidPreferential incorporation into ceramide, unlike (R)-enantiomerAdipocytes nih.gov
2-Hydroxy palmitic acidIncreased sensitivity to the antitumor drug PM02734Cancer cell lines gerli.com

Utility in Natural Product Discovery Platforms for Biologically Active Compounds

The structural motif of 2-hydroxy fatty acids, including that of this compound, serves as a valuable lead in natural product discovery platforms. The presence of a hydroxyl group on a long aliphatic chain confers unique properties that can lead to diverse biological activities. mdpi.com The discovery of novel naturally occurring 2-hydroxy fatty acids and their derivatives often points to new avenues for identifying bioactive compounds.

For example, a novel antibacterial compound, 2-hydroxyethyl-11-hydroxyhexadec-9-enoate, was isolated from the marine cyanobacterium Leptolyngbya sp. LT19. mdpi.comresearchgate.net This discovery highlights the potential of exploring marine microorganisms for new antibacterial agents based on the 2-hydroxy fatty acid scaffold. mdpi.comfrontiersin.org Similarly, various 2-hydroxy fatty acids have been identified in marine organisms like the sea urchin Tripneustes esculentus and the sea cucumber Holothuria mexicana, suggesting their widespread occurrence and potential ecological significance. gerli.com

The investigation of natural sources for these compounds is an active area of research. For instance, 2-hydroxylinolenic acid has been found in the seed oil of Thymus vulgaris, while 2-hydroxylinoleic and 2-hydroxyoleic acids have been detected in Salvia nilotica. gerli.com The presence of these compounds in plants suggests that terrestrial flora is also a rich source for discovering new bioactive 2-hydroxy fatty acids. gerli.comgerli.com

The utility of these natural products extends to their potential as templates for the synthesis of new compounds with improved or novel activities. The unique structures found in nature can inspire the design of synthetic analogues with enhanced potency or selectivity. This approach is exemplified by the study of fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids with anti-inflammatory and anti-diabetic properties, which are synthesized from a hydroxy fatty acid and another fatty acid. acs.orgnih.gov

Biotechnological Production from Microbial Sources for Sustainable Supply

The chemical synthesis of long-chain hydroxy fatty acids can be challenging due to the inert nature of the fatty acyl chain. nih.gov Biotechnological production using microbial systems offers a promising and sustainable alternative. nih.govresearchgate.net Microorganisms such as bacteria and yeasts are natural producers of a wide variety of hydroxy fatty acids, including α-hydroxy acids (2-hydroxy acids). nih.gov

Metabolic engineering of microorganisms has emerged as a powerful strategy to enhance the production of specific hydroxy fatty acids. For example, the yeast Starmerella bombicola, known for producing high titers of sophorolipids, has been engineered to produce long-chain hydroxy fatty acids. nih.govresearchgate.net By blocking competing metabolic pathways such as sophorolipid (B1247395) biosynthesis, β-oxidation, and ω-oxidation, researchers achieved a significant production of (ω-1) linked hydroxy fatty acids. nih.govresearchgate.net This demonstrates the potential of redirecting metabolic fluxes towards the desired product.

Various microbial enzymes, including P450 monooxygenases, lipoxygenases, hydratases, and diol synthases, are involved in the hydroxylation of fatty acids. nih.govfrontiersin.org The identification and characterization of the genes encoding these enzymes are crucial for developing efficient microbial cell factories. nih.govresearchgate.net For instance, the heterologous expression of specific cytochrome P450 enzymes in host organisms like Escherichia coli or Saccharomyces cerevisiae can lead to the production of desired hydroxy fatty acids. frontiersin.org

The use of renewable feedstocks, such as vegetable oils or glucose, further enhances the sustainability of microbial production. nih.govfrontiersin.org This bio-based approach not only reduces the reliance on fossil resources but also offers a route to produce structurally diverse and economically relevant hydroxy fatty acids for applications in various industries. nih.govresearchgate.net

Table 2: Examples of Microbial Systems for Hydroxy Fatty Acid Production

MicroorganismType of Hydroxy Fatty Acid ProducedKey Engineering StrategyReference
Starmerella bombicola(ω-1)-hydroxy fatty acidsBlockage of sophorolipid biosynthesis, β-oxidation, and ω-oxidation pathways nih.govresearchgate.net
Escherichia coli / Saccharomyces cerevisiaeVarious hydroxy fatty acidsHeterologous expression of fatty acid-hydroxylation enzymes (e.g., P450s) frontiersin.org
Bacillus megateriumPoly(3-hydroxybutyric acid)Natural production gerli.com
Nocardia cholesterolicum10-hydroxystearic acidHydration of oleic acid nhri.org.tw

Foundational Knowledge for the Rational Design and Synthesis of Novel Biologically Active Compounds

The study of this compound and its analogues provides essential foundational knowledge for the rational design and synthesis of new, biologically active molecules. Understanding the structure-activity relationships (SAR) of these compounds is key to developing novel therapeutic agents and research tools. beilstein-journals.orgbohrium.com

The synthesis of various regioisomers and enantiomers of hydroxy fatty acids allows for a systematic evaluation of how the position and stereochemistry of the hydroxyl group affect biological activity. mdpi.comnih.gov For instance, studies on hydroxylauric acids have shown that the position of the hydroxyl group significantly impacts their activity on free fatty acid receptors. nih.gov This type of information is invaluable for designing more potent and selective receptor modulators.

Synthetic methodologies are continuously being developed to facilitate the efficient and stereoselective synthesis of these compounds. Organocatalytic protocols, for example, have been employed for the asymmetric synthesis of unsaturated hydroxy fatty acids. mdpi.com Such advancements enable the creation of a wider range of analogues for biological testing.

The knowledge gained from studying naturally occurring 2-hydroxy fatty acids and their biological roles can be leveraged to design novel compounds with desired properties. For example, the anticancer activity of 2-hydroxyoleic acid has spurred interest in developing other fatty acid-based anticancer agents. gerli.com By understanding the mechanism of action of existing compounds, chemists can design new molecules with improved efficacy and reduced side effects. bohrium.com The synthesis of natural products like (S)-2-hydroxy-15-methylpalmitic acid further demonstrates the capability to construct complex, biologically relevant molecules based on the 2-hydroxy fatty acid scaffold. beilstein-journals.org

Future Research Directions and Unanswered Questions for 2 Hydroxyhexadec 9 Enoic Acid

Elucidation of Undiscovered Natural Sources and Novel Biosynthetic Pathways

The identification of natural sources is a fundamental first step in understanding the biological relevance of a compound. While 2-Hydroxyhexadec-9-enoic acid has not been extensively documented in nature, the discovery of a structurally similar compound, 2-hydroxyethyl-11-hydroxyhexadec-9-enoate, in the marine cyanobacterium Leptolyngbya sp. suggests that marine microorganisms, including other species of cyanobacteria and potentially marine fungi or bacteria, represent a promising and largely unexplored reservoir for this and related fatty acids. Future research should involve large-scale screening of extracts from diverse marine and terrestrial organisms to identify new natural sources of this compound.

The biosynthesis of unsaturated hydroxy fatty acids likely involves a series of enzymatic reactions. Drawing parallels from the biosynthesis of other similar compounds, the pathway for this compound could originate from palmitoleic acid (a C16:1 fatty acid). The key enzymatic steps would likely involve a desaturase to introduce the double bond at the Δ9 position, followed by the action of a specific hydroxylase to introduce the hydroxyl group at the C-2 position. The biosynthesis of certain lactones, for instance, involves the action of a Δ9-desaturase on hexadecanoic acid to form (Z)-9-hexadecenoic acid, which is then hydroxylated. nih.gov Investigating the genomes of potential producer organisms for genes encoding for fatty acid desaturases and hydroxylases will be crucial in elucidating the specific biosynthetic machinery responsible for the production of this compound. The characterization of these enzymes could also pave the way for the development of biocatalytic production methods.

Comprehensive Stereochemical and Regioisomeric Profiling in Complex Biological Matrices

The position of the hydroxyl group and the double bond (regioisomerism), as well as the three-dimensional arrangement of atoms (stereochemistry), can have a profound impact on the biological activity of a molecule. For this compound, several regioisomers are possible, with the hydroxyl group at different positions along the carbon chain and the double bond at various locations. Furthermore, the carbon atom bearing the hydroxyl group (C-2) is a chiral center, meaning that this compound can exist as two different stereoisomers (R and S enantiomers).

Currently, there is a lack of data on the stereochemical and regioisomeric profile of this compound in any biological system. Future research must focus on developing and applying advanced analytical techniques to address this gap. Methods such as chiral chromatography coupled with mass spectrometry (chiral LC-MS) will be essential for separating and identifying the different stereoisomers and regioisomers present in complex biological samples. nih.govacs.orgacs.org The development of specific chiral derivatizing agents could further facilitate this analysis. nih.govacs.orgacs.org Understanding which isomers are naturally produced and their relative abundances is a critical step toward deciphering the specific biological roles of this compound.

In-depth Mechanistic Studies of Molecular Interactions and Cellular Signaling Cascades

The biological effects of a molecule are dictated by its interactions with cellular components. For this compound, the molecular mechanisms underlying its potential activities are unknown. Research on other 2-hydroxy fatty acids, such as 2-hydroxyoleic acid, has shown that they can integrate into cell membranes and modulate their physical properties, which in turn can affect the function of membrane-associated proteins and signaling pathways. acs.org It is plausible that this compound exerts its effects through similar mechanisms.

Future investigations should explore the interaction of this compound with model lipid membranes to understand its impact on membrane fluidity, lipid organization, and the formation of lipid rafts. Furthermore, studies are needed to identify potential protein targets. This could involve techniques such as affinity chromatography or activity-based protein profiling. Elucidating the downstream cellular signaling cascades affected by this compound is also a key research direction. This would involve analyzing its effects on known signaling pathways involved in processes such as inflammation, cell proliferation, and apoptosis. For instance, other 2-hydroxy fatty acids have been shown to influence signaling pathways involving ceramide and cAMP. nih.gov

Development of Advanced Synthetic Routes with Enhanced Efficiency, Stereoselectivity, and Sustainability

To enable detailed biological studies and explore potential applications, access to pure and well-characterized this compound is essential. Chemical synthesis provides a means to achieve this. While specific synthetic routes for this compound are not well-documented, methodologies for the asymmetric synthesis of related unsaturated hydroxy fatty acids have been developed. For example, a synthetic strategy for (S,Z)-7-hydroxyhexadec-9-enoic acid utilizes an organocatalytic approach to establish the chiral center. researchgate.netresearchgate.net This suggests that similar strategies could be adapted for the stereoselective synthesis of this compound.

Future research in this area should focus on developing synthetic routes that are not only efficient in terms of yield but also highly stereoselective, allowing for the preparation of specific enantiomers for biological evaluation. Moreover, there is a growing need for sustainable chemical processes. This includes the use of environmentally benign reagents and solvents, as well as exploring biocatalytic approaches. The use of engineered microorganisms, such as the yeast Starmerella bombicola, for the production of long-chain hydroxy fatty acids represents a promising avenue for the sustainable synthesis of this compound and its analogs. nih.govacs.org

Exploration of Novel Metabolite Derivatives and their Untapped Biological Significance

Once introduced into a biological system, this compound is likely to be metabolized, leading to the formation of various derivatives with potentially novel biological activities. For other 2-hydroxy fatty acids, a known metabolic pathway is α-oxidation, which results in the removal of one carbon atom to produce a fatty acid that is one carbon shorter. molbiolcell.orgfrontiersin.org Applying this to this compound, it could be converted to pentadec-8-enoic acid.

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